Thiol-PEG5-acid
Overview
Description
Thiol-PEG5-acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a thiol group and a carboxylic acid group, which allows it to connect two essential ligands necessary for the formation of PROTAC molecules. These molecules facilitate selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
Thiol-PEG5-acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . Therefore, the primary targets of this compound are the proteins that it is designed to degrade.
Mode of Action
This compound, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity. The E3 ligase then transfers ubiquitin to the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins with ubiquitin, the system controls the degradation of these proteins, thus regulating their levels within the cell.
Pharmacokinetics
As a protac linker, it is designed to improve the cellular uptake, permeability, and solubility of the protac .
Result of Action
The result of this compound’s action is the selective degradation of its target proteins . By reducing the levels of these proteins, this compound can alter cellular processes and potentially lead to therapeutic effects.
Action Environment
The action of this compound, like all PROTACs, takes place intracellularly . The efficiency of this compound can be influenced by various environmental factors within the cell, such as the presence of the target protein and E3 ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiol-PEG5-acid typically involves the reaction of polyethylene glycol with thiol and carboxylic acid functional groupsThe reaction conditions often include the use of catalysts and specific pH levels to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as chromatography and crystallization to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Thiol-PEG5-acid undergoes several types of chemical reactions, including:
Oxidation: Thiol groups can be oxidized to form disulfides using mild oxidants like iodine or hydrogen peroxide.
Substitution: Thiol groups can participate in nucleophilic substitution reactions, forming thioethers with alkyl halides.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide, and other mild oxidants.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
Thiol-PEG5-acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Thiol-PEG3-acid: A shorter polyethylene glycol-based linker with similar functional groups.
Carboxy-PEG12-thiol: A longer polyethylene glycol-based linker with a carboxyl and thiol group.
Uniqueness
Thiol-PEG5-acid is unique due to its optimal length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of selective protein degradation compared to shorter or longer polyethylene glycol-based linkers .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O7S/c14-13(15)1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21/h21H,1-12H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOQBZABHMDHKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168906 | |
Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449390-67-3 | |
Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449390-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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